molecular formula C20H9F29O2<br>C14F29CH2CH2OC(O)C(CH3)=CH2 B13830472 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl ester CAS No. 4980-53-4

2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl ester

Cat. No.: B13830472
CAS No.: 4980-53-4
M. Wt: 832.2 g/mol
InChI Key: KLVRPMUTIRAYBC-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl ester is a fluorinated ester of methacrylic acid. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl ester typically involves the esterification of methacrylic acid with a fluorinated alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl ester has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl ester involves its interaction with various molecular targets and pathways. The fluorinated ester group imparts unique properties, such as low surface energy and high chemical resistance, which contribute to its effectiveness in various applications. The compound’s ability to form stable polymers and coatings is attributed to its strong carbon-fluorine bonds and the presence of the ester group, which facilitates polymerization and cross-linking reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonadecafluorodecyl ester
  • 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-heptadecafluorodecyl ester

Uniqueness

2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl ester stands out due to its longer fluorinated chain, which enhances its thermal stability, chemical resistance, and hydrophobicity compared to similar compounds. These properties make it particularly valuable in applications requiring extreme durability and resistance to harsh conditions .

Properties

CAS No.

4980-53-4

Molecular Formula

C20H9F29O2
C14F29CH2CH2OC(O)C(CH3)=CH2

Molecular Weight

832.2 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl 2-methylprop-2-enoate

InChI

InChI=1S/C20H9F29O2/c1-5(2)6(50)51-4-3-7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)13(33,34)14(35,36)15(37,38)16(39,40)17(41,42)18(43,44)19(45,46)20(47,48)49/h1,3-4H2,2H3

InChI Key

KLVRPMUTIRAYBC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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